



PXL150: A Technical Guide to a Novel Antibacterial Peptide

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Compound of Interest		
Compound Name:	Antibacterial agent 150	
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Abstract

PXL150 is a novel, synthetic, short antimicrobial peptide (AMP) that has demonstrated significant potential as a therapeutic agent for the treatment of bacterial infections.[1][2][3] Derived from human lactoferrin, this peptide exhibits broad-spectrum microbicidal activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), as well as certain yeasts.[1][4] Its primary mechanism of action involves the rapid depolarization of the bacterial cytoplasmic membrane, leading to cell death.[1] Beyond its direct antimicrobial effects, PXL150 also possesses anti-inflammatory properties, offering a dual-action approach to infection treatment. [1] This technical guide provides a comprehensive overview of the discovery, origin, and core technical data related to PXL150, including its antimicrobial efficacy, and detailed experimental methodologies.

Discovery and Origin

PXL150 is a synthetic antimicrobial peptide that originates from a fragment of human lactoferrin.[4] Lactoferrin is a naturally occurring protein in the innate immune system with known antimicrobial properties. PXL150 was developed as a shorter, linear peptide derived from the antimicrobial domain of lactoferrin, designed to retain and enhance its therapeutic properties.[4] The peptide is synthesized using Fmoc solid-phase technology.



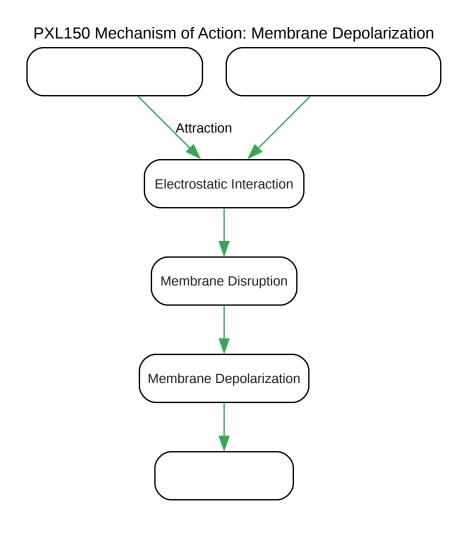
Mechanism of Action

PXL150 exerts its antimicrobial effect through a primary mechanism of action that targets the bacterial cell membrane.

Membrane Depolarization

The primary bactericidal mechanism of PXL150 is the rapid depolarization of the cytoplasmic membrane of target bacteria.[1] As a cationic peptide, PXL150 electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to the disruption of the membrane's integrity and the dissipation of the membrane potential, ultimately resulting in bacterial cell death.[1]





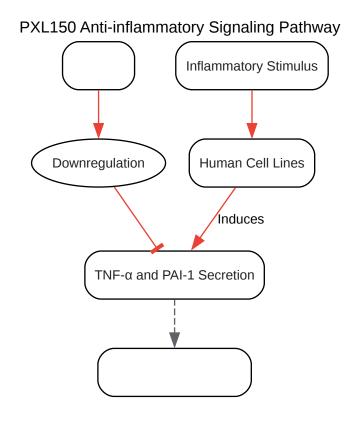
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Caption: PXL150's primary antibacterial mechanism.

Anti-inflammatory Activity

In addition to its direct antimicrobial action, PXL150 exhibits anti-inflammatory properties. Studies in human cell lines have shown that PXL150 can downregulate the secretion of key pro-inflammatory markers, specifically tumor necrosis factor-alpha (TNF- α) and plasminogen activator inhibitor type 1 (PAI-1).[1] This immunomodulatory effect may contribute to the overall therapeutic benefit of PXL150 in treating infections, which are often accompanied by a significant inflammatory response.





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Caption: PXL150's modulation of inflammatory markers.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of PXL150 has been quantified using the Minimal Microbicidal Concentration (MMC) assay, which determines the lowest concentration of the peptide required to kill ≥99% of the initial bacterial inoculum (MMC99).



Microorganism	Strain	MMC99 (μg/mL)
Gram-Positive Bacteria		
Staphylococcus aureus	ATCC 29213	3-6
Staphylococcus aureus (MRSA)	ATCC 33591	3-6
Staphylococcus epidermidis	ATCC 12228	3-6
Streptococcus pyogenes	Clinical Isolate	3-6
Propionibacterium acnes	ATCC 6919	3-6
Gram-Negative Bacteria		
Escherichia coli	ATCC 25922	3-6
Pseudomonas aeruginosa	ATCC 27853	3-6
Klebsiella pneumoniae (multiresistant)	Clinical Isolate	3-6
Acinetobacter baumannii (multiresistant)	Clinical Isolate	3-6
Yeast		
Candida albicans	ATCC 90028	3-6
Candida parapsilosis	ATCC 22019	3-6
Candida glabrata	ATCC 90030	12.5
Candida krusei	ATCC 6258	3-6

Table 1: Minimal Microbicidal Concentration (MMC99) of PXL150 against various microorganisms. Data sourced from Sjöström (Myhrman) et al., 2013.

Experimental Protocols

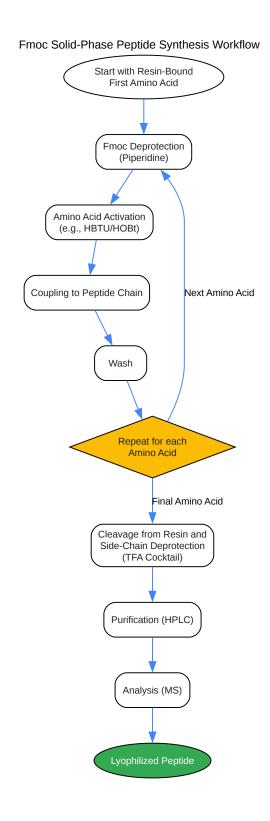
The following are detailed methodologies for key experiments cited in the research of PXL150.



Peptide Synthesis

- Method: Fmoc solid-phase peptide synthesis.
- Protocol:
 - The peptide is synthesized on a solid support resin.
 - The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the growing peptide chain using a mild base (e.g., piperidine).
 - The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus.
 - Steps 2 and 3 are repeated for each amino acid in the sequence.
 - Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
 - The crude peptide is precipitated, washed, and lyophilized.
 - Purity is assessed by High-Performance Liquid Chromatography (HPLC), and identity is confirmed by Mass Spectrometry (MS).





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